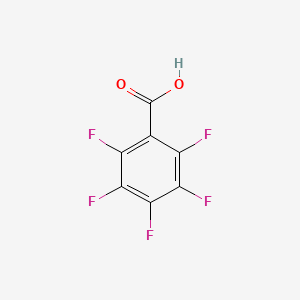
Pentafluorobenzoic acid
Cat. No. B1217977
Key on ui cas rn:
602-94-8
M. Wt: 212.07 g/mol
InChI Key: YZERDTREOUSUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05763702
Procedure details


In a three-necked flask provided with a stirring device, a reflux condenser, and a thermometer, 13.90 g (66 m.mols) of pentafluorobenzoic acid, 40 g of ethylene glycol, and 0.82 g (11 m.mols) of calcium hydroxide were placed and heated and the ensuant reaction was continued for 6 hours, with the reaction temperature gradually lowered meanwhile from the initial level of 140° C. to the terminal level of 110° C. After the reaction was completed, pentafluorobenzene was isolated by distillation. By the distillation, pentafluorobenzene was obtained in an amount of 8.02 g (48 m.mols), i.e. in a yield of 72.8%. By gas chromatography, the product was found to have purity of not less than 99.0%. The solution remaining after the distillation could be recycled through the subsequent cycle of reaction, though the pentafluorobenzoic acid as the starting material remained in the solution.



Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:7](C(O)=O)=[C:6]([F:11])[C:5]([F:12])=[C:4]([F:13])[C:3]=1[F:14].[OH-].[Ca+2].[OH-]>C(O)CO>[F:1][C:2]1[C:3]([F:14])=[C:4]([F:13])[C:5]([F:12])=[C:6]([F:11])[CH:7]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.9 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C(=C1C(=O)O)F)F)F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0.82 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Step Three
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a three-necked flask provided with a stirring device, a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ensuant reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
level of 140° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to the terminal level of 110° C
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
